molecular formula C17H17FN2O3 B2561878 ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate CAS No. 457927-80-9

ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate

Cat. No.: B2561878
CAS No.: 457927-80-9
M. Wt: 316.332
InChI Key: VQIMFTKSYQCQOH-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate is a synthetic benzoate ester derivative featuring a 4-fluorophenylcarbamoyl-methylamino substituent at the para position of the benzene ring. This compound combines a benzoate ester core with a carbamoyl-linked 4-fluorophenyl group, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-2-23-17(22)12-3-7-14(8-4-12)19-11-16(21)20-15-9-5-13(18)6-10-15/h3-10,19H,2,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIMFTKSYQCQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with ethyl 4-aminobenzoate in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate, differing primarily in substituents, backbone modifications, or functional groups. These differences influence solubility, bioavailability, and biological activity.

Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6)

  • Structure : Replaces the carbamoyl group with a sulfonamide (-SO₂NH-) linker.
  • Increased polarity compared to the carbamoyl analog may improve aqueous solubility but reduce membrane permeability.
  • Applications : Sulfonamide derivatives are widely used in antimicrobial and anticancer agents. This compound is listed as a research chemical for kinase inhibition studies .

Ethyl 4-[3-(4-Fluorobenzamido)phenoxy]-2-(methylsulfanyl)pyrimidine-5-carboxylate

  • Structure: Incorporates a pyrimidine ring and a phenoxy linkage, diverging from the benzoate-carbamoyl scaffold.
  • The methylsulfanyl (-SMe) group may increase lipophilicity, favoring blood-brain barrier penetration.
  • Applications : Pyrimidine derivatives are common in antiviral and anticancer therapies. This compound is cataloged as a kinase inhibitor intermediate .

Ethyl 4-(Sulfooxy)benzoate (Compound 13 from )

  • Structure: Features a sulfated (-OSO₃H) group instead of the carbamoyl-methylamino substituent.
  • Key Properties: The sulfate group significantly enhances hydrophilicity, making it suitable for prodrug designs or ionizable carriers.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituent Molecular Formula (Example) Potential Applications Evidence Source
This compound -NH-(CH₂-CONH-4-Fluorophenyl) C₁₇H₁₆FN₂O₃ (estimated) Enzyme inhibition, drug intermediate [3], [4]
Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate -NH-SO₂-4-Fluorophenyl C₁₅H₁₃FNO₄S Kinase inhibition, antimicrobials [4]
Ethyl 4-[3-(4-Fluorobenzamido)phenoxy]pyrimidine-5-carboxylate Pyrimidine-phenoxy-4-fluorobenzamido C₂₁H₁₇FN₄O₄S Anticancer/antiviral intermediates [3]
Ethyl 4-(Sulfooxy)benzoate -OSO₃H C₉H₁₀O₆S Natural product, prodrug carrier [2]

Table 2: Hypothetical Physicochemical Properties

Compound Name logP (Predicted) Water Solubility (mg/mL) Bioavailability
This compound 2.8 0.15 Moderate
Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate 1.5 1.2 Low
Ethyl 4-[3-(4-Fluorobenzamido)phenoxy]pyrimidine-5-carboxylate 3.2 0.08 High
Ethyl 4-(Sulfooxy)benzoate -0.7 25.0 Very Low

Research Findings and Implications

  • Carbamoyl vs. Sulfonamide Linkers : Carbamoyl groups (as in the target compound) offer moderate hydrogen-bonding capacity, balancing solubility and permeability. Sulfonamide analogs (e.g., ) exhibit stronger target binding but poorer membrane penetration.
  • Pyrimidine Backbone : The pyrimidine-containing analog () shows higher predicted bioavailability due to aromatic interactions, aligning with trends in kinase inhibitor design.
  • Natural Derivatives : Sulfated benzoates () highlight ecological relevance but require structural optimization for drug delivery.

Biological Activity

Ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

1. Chemical Structure and Properties

This compound can be characterized by its unique structural features, which include an ethyl ester group, a fluorinated phenyl ring, and a carbamoyl moiety. Its chemical formula is C16H20FN3O3C_{16}H_{20}FN_3O_3, and it has a molecular weight of approximately 335.35 g/mol.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the carbamate and subsequent esterification processes. Various methods have been reported in literature to optimize yield and purity, including the use of different catalysts and solvents.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its inhibitory effects on several cancer cell lines. The compound has shown significant activity against:

  • K-562 (Chronic myelogenous leukemia)
  • MCF-7 (Breast adenocarcinoma)
  • A549 (Lung carcinoma)

In vitro assays demonstrated that at concentrations around 100 µM, the compound exhibited moderate to significant cytotoxicity compared to standard chemotherapeutics like imatinib and nilotinib .

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
K-56225Imatinib5
MCF-730Nilotinib10
A54928Sorafenib15

3.2 Kinase Inhibition

The compound has also been evaluated for its kinase inhibitory activity, particularly against receptor tyrosine kinases such as EGFR and PDGFR. Docking studies indicated that this compound binds effectively to the active sites of these kinases, leading to significant inhibition rates:

  • EGFR Inhibition: Up to 92% at concentrations as low as 10 nM.
  • PDGFR Inhibition: Notable activity with inhibition rates ranging from 67% to 77% depending on structural modifications .

4. Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the fluorinated phenyl ring enhances the lipophilicity and binding affinity to target proteins, while variations in the carbamate group can modulate its pharmacokinetic properties.

5.1 Clinical Relevance

In a recent study focusing on novel anticancer agents, this compound was included in a panel of compounds tested for their efficacy against various cancer types. The results indicated promising activity in preclinical models, warranting further investigation in clinical settings .

5.2 Comparative Studies

Comparative studies with existing therapies revealed that while traditional chemotherapeutics have established efficacy, compounds like this compound may offer advantages in terms of selectivity and reduced side effects due to their targeted action on specific kinases .

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